Product packaging for 4,6-Dimethylheptan-2-one(Cat. No.:CAS No. 19549-80-5)

4,6-Dimethylheptan-2-one

Cat. No.: B098354
CAS No.: 19549-80-5
M. Wt: 142.24 g/mol
InChI Key: YXFDTUKUWNQPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization and Nomenclature within the Heptanone Family

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4,6-dimethylheptan-2-one. alfa-chemistry.comsigmaaldrich.com This name is derived from its seven-carbon heptane (B126788) backbone, with a ketone functional group at the second carbon position and methyl group substituents at the fourth and sixth positions.

The compound is also known by several synonyms, which are often found in chemical literature and commercial catalogs. These include:

4,6-Dimethyl-2-heptanone alfa-chemistry.com

2-Heptanone (B89624), 4,6-dimethyl- alfa-chemistry.com

iso-Diisobutyl ketone molbase.com

Identifier Value
IUPAC NameThis compound alfa-chemistry.comsigmaaldrich.com
CAS Number19549-80-5 alfa-chemistry.com
Molecular FormulaC₉H₁₈O alfa-chemistry.com
Molecular Weight142.24 g/mol

Isomeric Considerations and Structural Diversity within Ketones

This compound is one of many structural isomers of heptanone, which are molecules that have the same molecular formula (C₇H₁₄O) but different structural arrangements. wikipedia.org The position of the carbonyl group and the branching of the carbon chain lead to a wide variety of isomeric ketones.

For instance, heptanone can exist as 2-heptanone, 3-heptanone, or 4-heptanone, depending on the location of the carbonyl group. wikipedia.orgechemi.com Furthermore, the alkyl chain can be branched in numerous ways, giving rise to isomers like 5-methyl-2-hexanone (B1664664) and 3,3-dimethyl-2-pentanone. wikipedia.org The specific placement of the methyl groups in this compound distinguishes it from other dimethyl-substituted heptanones.

Heptane itself has nine structural isomers, and when a ketone functional group is introduced, the number of possible isomers increases significantly. quora.com

Historical Context and Evolution of Research on Branched Ketones

The study of ketones has a long history in organic chemistry, with early research focusing on their synthesis and reactivity. The conversion of carboxylic acids to ketones, for example, is a reaction that has been discovered and rediscovered multiple times over the past century. researchgate.net

Research into branched ketones, such as this compound, has been driven by their interesting properties and potential applications. For instance, the branching of the alkyl chain can influence the odor of the ketone, making some branched ketones useful in the fragrance industry. ontosight.ai In recent years, there has been significant interest in developing new catalytic methods for the synthesis of complex and specifically branched ketones. researchgate.netacs.org These advanced synthetic methods allow for greater control over the structure of the final product, which is crucial for applications in areas like pharmaceuticals and materials science. nih.gov

Significance and Role of this compound in Contemporary Chemical and Biological Sciences

In contemporary science, this compound and other branched ketones are significant for several reasons. They are used as intermediates in organic synthesis, serving as building blocks for more complex molecules. The reactivity of the ketone's carbonyl group allows it to participate in a variety of chemical reactions, including oxidation to carboxylic acids and reduction to alcohols.

In the field of biology, ketones are involved in metabolic pathways and can exhibit biological activity. ontosight.ai While specific research on the biological roles of this compound is ongoing, other ketones have been identified as pheromones in insects and have been studied for their effects on cellular processes. wikipedia.org For example, 2-heptanone is a known component of the alarm pheromone of the honeybee. wikipedia.org The study of such compounds can provide insights into chemical communication in the natural world.

Furthermore, the unique spectroscopic signature of this compound makes it identifiable in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS). nist.gov This analytical utility is valuable in fields ranging from environmental analysis to metabolomics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B098354 4,6-Dimethylheptan-2-one CAS No. 19549-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFDTUKUWNQPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052784
Record name 4,6-Dimethyl-2-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanone, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19549-80-5
Record name 4,6-Dimethyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptanone, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanone, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dimethyl-2-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylheptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of 4,6 Dimethylheptan 2 One

Laboratory-Scale Synthesis Strategies

For research and small-scale production, several versatile methods are employed to synthesize 4,6-dimethylheptan-2-one, allowing for controlled conditions and the potential for stereochemical control.

A common laboratory approach involves the alkylation of a pre-formed enolate of a ketone. In the case of this compound, this can be envisioned through the alkylation of 2-heptanone (B89624).

Reaction Mechanism: The synthesis begins with the deprotonation of 2-heptanone at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). This generates a nucleophilic enolate ion. The subsequent addition of an appropriate alkylating agent, such as a methyl halide (e.g., methyl iodide), leads to an SN2 reaction where the enolate attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond and yielding the desired this compound.

Optimization: Key to this reaction's success is the careful control of reaction conditions to favor the desired mono-alkylation product and prevent poly-alkylation. The choice of base is critical; sterically hindered bases like LDA favor the formation of the kinetic enolate, which can offer regioselectivity in unsymmetrical ketones. Temperature control is also crucial, with reactions often carried out at low temperatures (e.g., -78 °C) to manage the reactivity of the enolate and alkylating agent. The slow addition of the alkylating agent can further minimize side reactions. Optimization of stoichiometry, ensuring a slight excess of the enolate relative to the alkylating agent, can also improve the yield of the target compound.

ParameterConditionPurpose
Base Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)Deprotonation of the ketone to form the enolate.
Solvent Tetrahydrofuran (THF)Anhydrous aprotic solvent to stabilize the enolate.
Temperature -78 °C to room temperatureTo control the reaction rate and minimize side reactions.
Alkylating Agent Methyl Iodide (CH₃I)Provides the methyl group for alkylation.

The oxidation of the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol (B1268056), provides a direct route to this compound. bham.ac.uk A variety of oxidizing agents can be employed for this transformation.

Reagents and Conditions:

Jones Oxidation: This classic method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972). The reaction is typically rapid and efficient for the oxidation of secondary alcohols to ketones.

Pyridinium Chlorochromate (PCC): A milder alternative to Jones reagent, PCC is used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). It is particularly useful for substrates sensitive to strong acids.

Swern Oxidation: This method employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine (B128534) (Et₃N). tcichemicals.comyoutube.com The Swern oxidation is known for its mild reaction conditions (typically -78 °C) and high yields, making it suitable for complex molecules with sensitive functional groups. tcichemicals.comyoutube.com The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon dioxide. youtube.com

Optimization: The choice of oxidant depends on the scale of the reaction and the presence of other functional groups in the substrate. For simple oxidations, Jones reagent may be sufficient. However, for more delicate substrates, the milder conditions of PCC or Swern oxidation are preferred to avoid over-oxidation or side reactions. In all cases, careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the point of complete conversion and prevent degradation of the product.

Oxidizing AgentTypical ConditionsAdvantages
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to room temperaturePowerful, fast, and inexpensive.
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂), room temperatureMilder, avoids strong acid, good for sensitive substrates.
Swern Oxidation (DMSO, (COCl)₂, Et₃N) Dichloromethane (CH₂Cl₂), -78 °CVery mild, high yields, tolerates many functional groups. tcichemicals.comyoutube.com

Ketonization of Acyl Derivatives: This method involves the reaction of two carboxylic acid molecules or their derivatives to form a ketone, with the elimination of carbon dioxide and water. For the synthesis of an unsymmetrical ketone like this compound, a cross-ketonization would be required, for example, between isovaleric acid (3-methylbutanoic acid) and acetic acid derivatives. This reaction is typically carried out at high temperatures over a metal oxide catalyst, such as thorium dioxide or zirconium dioxide. However, achieving high selectivity in cross-ketonization reactions can be challenging, often leading to a mixture of symmetrical and unsymmetrical ketones.

Cross-Aldol Condensation Approaches: A plausible route involves the base-catalyzed cross-aldol condensation of isobutyraldehyde (B47883) (2-methylpropanal) and acetone. masterorganicchemistry.comyoutube.com In this reaction, the enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of isobutyraldehyde. The initial aldol (B89426) addition product, 4-hydroxy-4,6-dimethylheptan-2-one, can then be dehydrated under the reaction conditions to yield 4,6-dimethylhept-3-en-2-one. Subsequent selective hydrogenation of the carbon-carbon double bond would then produce the target saturated ketone, this compound. sci-hub.se The success of a cross-aldol condensation relies on controlling the reaction to favor the desired cross-product over self-condensation products of the starting materials. masterorganicchemistry.comyoutube.com This can often be achieved by using a non-enolizable aldehyde or by slowly adding the enolizable partner to an excess of the non-enolizable one.

This compound possesses a chiral center at the C4 position, and if the starting materials are chiral, an additional chiral center can be present at C6. The synthesis of specific stereoisomers is of significant interest, particularly in the context of natural products and pheromones. researchgate.net

One effective strategy for accessing enantiomerically enriched this compound is through the dynamic kinetic resolution (DKR) of the precursor alcohol, 4,6-dimethylheptan-2-ol. mdpi.comacademie-sciences.fracademie-sciences.fr This process combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer. mdpi.comacademie-sciences.fr

Mechanism and Conditions: A common DKR protocol employs a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of the alcohol, and a ruthenium-based catalyst for the racemization of the unreacted alcohol enantiomer. academie-sciences.frorganic-chemistry.org For instance, the racemic 4,6-dimethylheptan-2-ol can be treated with an acyl donor (e.g., an ester) in the presence of the lipase and the ruthenium catalyst. The lipase will selectively acylate one enantiomer of the alcohol, leaving the other untouched. The ruthenium catalyst then continuously racemizes the unreacted alcohol enantiomer, making it available for the enzymatic acylation. This process can theoretically lead to a 100% yield of a single enantiomer of the acylated alcohol. Subsequent hydrolysis of the ester and oxidation of the resulting enantiopure alcohol (as described in section 2.1.2) affords the desired enantiomer of this compound. The use of chiral auxiliaries attached to one of the reactants can also guide the stereochemical outcome of the reaction, which are then cleaved to yield the chiral product. nih.govpressbooks.pub

Industrial Production Routes and Scalability Studies

For large-scale synthesis, efficiency, cost-effectiveness, and safety are paramount. The preferred industrial route to this compound is through the catalytic hydrogenation of an unsaturated precursor.

The industrial production of this compound can be efficiently achieved through the catalytic hydrogenation of 4,6-dimethyl-2-heptenal or the corresponding α,β-unsaturated ketone, 4,6-dimethylhept-3-en-2-one. This method is favored for its high selectivity and yield.

Process: The hydrogenation is typically carried out in a reactor under hydrogen pressure using a heterogeneous catalyst. Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed due to their high activity and selectivity for the reduction of carbon-carbon double bonds in the presence of a carbonyl group. The reaction is run in a suitable solvent, and the temperature and pressure are optimized to ensure complete conversion and minimize side reactions, such as the reduction of the ketone functionality.

Scalability Studies: The scalability of catalytic hydrogenation processes is a well-studied area. bham.ac.uk The transition from batch to continuous flow reactors offers significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and greater process control. beilstein-journals.org Process intensification strategies, such as the use of microreactors or structured catalysts, can further improve the efficiency and throughput of the hydrogenation. cup.edu.cn The choice of solvent, catalyst loading, and reaction parameters are critical for optimizing the process for large-scale production, aiming for high turnover numbers (TON) and turnover frequencies (TOF) of the catalyst to ensure economic viability. bham.ac.uk

ParameterIndustrial ConditionPurpose
Substrate 4,6-Dimethyl-2-heptenal or 4,6-Dimethylhept-3-en-2-oneUnsaturated precursor for hydrogenation.
Catalyst Palladium on Carbon (Pd/C)Selective hydrogenation of the C=C double bond.
Hydrogen Pressure Varies (e.g., 1-50 atm)Provides the hydrogen for the reduction.
Temperature Varies (e.g., 25-100 °C)To control the reaction rate and selectivity.
Reactor Type Batch or Continuous FlowContinuous flow is often preferred for scalability. beilstein-journals.org

Optimization of Catalytic Systems (e.g., Palladium-based catalysts)

The efficient synthesis of ketones such as this compound relies heavily on the optimization of catalytic systems. While direct palladium-catalyzed synthesis of this specific ketone is not extensively documented in dedicated studies, the principles can be extrapolated from broader research on ketone synthesis. Catalytic methods for ketone synthesis often involve the oxidation of secondary alcohols or hydroformylation-oxidation sequences.

For instance, the oxidation of the corresponding alcohol, 4,6-dimethylheptan-2-ol, to this compound can be achieved using various oxidizing agents, and the efficiency of such processes can be enhanced by catalytic systems. In the context of ketone synthesis, palladium catalysts are often employed in reactions such as Wacker-type oxidations of terminal alkenes or in coupling reactions.

The development of catalysts for asymmetric ketone hydrogenation to produce chiral alcohols is a highly advanced field. bohrium.com Transition-metal catalysts, including those based on ruthenium, iridium, and rhodium, are prominent. bohrium.comwikipedia.org Although this involves the reduction of a ketone rather than its synthesis, the catalyst design principles are relevant. For example, achieving high enantioselectivity in the reduction of prochiral ketones requires chiral ligands that create a specific steric and electronic environment around the metal center. bohrium.comrug.nl Similar considerations would apply to developing a catalytic asymmetric synthesis for a chiral ketone.

Table 1: Factors in the Optimization of Catalytic Systems for Ketone Synthesis

ParameterObjectiveExample Catalytic System Element
Activity High turnover number (TON) and turnover frequency (TOF) to maximize product yield with minimal catalyst loading.Highly active metal centers (e.g., Ru, Ir). bohrium.com
Selectivity High chemoselectivity (targeting the desired ketone product over side-products) and regioselectivity.Ligand design to control the electronic and steric properties of the catalyst.
Stereoselectivity In asymmetric synthesis, achieving high enantiomeric excess (ee) or diastereomeric excess (de).Chiral ligands (e.g., BINAP, cinchona alkaloids). bohrium.comnih.gov
Catalyst Stability Resistance to degradation under reaction conditions to ensure consistent performance and potential for recycling.Robust ligand frameworks and stable metal oxidation states.
"Greener" Conditions Use of environmentally benign solvents, lower energy input, and recyclable catalysts.Homogeneous or heterogeneous catalysts designed for recyclability. bohrium.com

Reactivity and Advanced Chemical Reactions

The reactivity of this compound is primarily dictated by its carbonyl group and the adjacent α-hydrogens. The branched alkyl chain introduces significant steric hindrance, which modulates its reactivity compared to linear ketones.

Oxidation Reactions to Carboxylic Acids: Mechanistic Insights and Reagent Specificity (e.g., KMnO₄, CrO₃)

Ketones can be oxidized to carboxylic acids under harsh conditions using strong oxidizing agents, a process that involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For an unsymmetrical ketone like this compound, this oxidative cleavage can occur on either side of the carbonyl group, leading to a mixture of carboxylic acids.

The reaction with reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) typically proceeds via an enol or enolate intermediate. The double bond of the enol is then cleaved by the oxidizing agent.

Cleavage between C2 and C3: This would yield acetic acid and 3,5-dimethylhexanoic acid.

Cleavage between C1 and C2: This is characteristic of the haloform reaction (discussed later) for methyl ketones, which ultimately yields a carboxylate (isocaproic acid, or 4-methylpentanoic acid, from the larger fragment) and a haloform molecule.

The oxidative scission of carbonyl compounds is a known method for producing carboxylic acids. researchgate.net The specific conditions (e.g., temperature, pH) and the choice of oxidizing agent can influence the product distribution, though achieving high selectivity for one cleavage pathway over the other in a simple branched ketone is challenging.

Reduction to Alcohols: Stereochemical Outcomes and Reducing Agents (e.g., LiAlH₄, NaBH₄)

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. Common reducing agents for this purpose are metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.combham.ac.uk

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate to yield 4,6-dimethylheptan-2-ol. chemistrysteps.com

Stereochemistry: The carbonyl carbon of this compound is prochiral. Nucleophilic attack by the hydride can occur from either face of the planar carbonyl group. In the absence of any chiral influence, this results in the formation of a new stereocenter at C2, producing a racemic mixture of (R)- and (S)-4,6-dimethylheptan-2-ol. chemistrysteps.com Achieving stereoselectivity requires the use of chiral reducing agents or catalysts, which can create a diastereomeric transition state that favors the formation of one enantiomer over the other. wikipedia.orgrug.nl

Table 2: Comparison of Common Reducing Agents for Ketone Reduction

Reducing AgentFormulaReactivitySolventWorkupSelectivity Notes
Sodium Borohydride NaBH₄Less reactive, safer to handle.Protic solvents (e.g., methanol, ethanol).Typically straightforward.Reduces aldehydes and ketones. Does not typically reduce esters, carboxylic acids, or amides. chemistrysteps.com
Lithium Aluminum Hydride LiAlH₄Highly reactive, pyrophoric.Aprotic ethers (e.g., diethyl ether, THF).Requires careful quenching with a specific sequence of reagents.Reduces most carbonyl-containing functional groups, including esters and carboxylic acids. chemistrysteps.combham.ac.uk

Nucleophilic Addition Reactions of the Carbonyl Group

The polarized nature of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. simply.sciencechemistrysteps.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated. libretexts.orglibretexts.org

A classic example is the Grignard reaction. masterorganicchemistry.com Treating this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2,4,6-trimethylheptan-2-ol.

The steric hindrance provided by the alkyl groups in this compound, particularly the methyl group at the C4 position, can influence the rate of nucleophilic attack compared to less hindered ketones. libretexts.orgdoubtnut.com

Table 3: Examples of Nucleophilic Addition to this compound

NucleophileReagent ExampleProduct TypeSpecific Product Example
Hydride Ion NaBH₄, LiAlH₄Secondary Alcohol4,6-Dimethylheptan-2-ol
Organometallics CH₃MgBr (Grignard)Tertiary Alcohol2,4,6-Trimethylheptan-2-ol
Cyanide Ion HCN / KCNCyanohydrin2-Hydroxy-2,4,6-trimethylheptanenitrile
Amines (Primary) R-NH₂Imine (Schiff Base)N-Alkyl-4,6-dimethylheptan-2-imine
Ylides Ph₃P=CH₂ (Wittig)Alkene4,6-Dimethyl-2-methyleneheptane

Substitution Reactions and Derivatization Strategies

Ketones that possess α-hydrogens, like this compound, can undergo substitution reactions at the α-carbon. The most significant of these is α-halogenation. libretexts.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. masterorganicchemistry.commissouri.edu

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen (Br₂, Cl₂, I₂). This method typically results in the substitution of a single α-hydrogen. masterorganicchemistry.commissouri.edu For this compound, halogenation can occur at either the C1 methyl group or the C3 methylene (B1212753) group.

Base-Promoted Halogenation: In the presence of a base, an enolate ion is formed. The resulting α-halo ketone is more acidic than the starting ketone due to the electron-withdrawing effect of the halogen. missouri.edu This promotes further halogenation on the same carbon. wikipedia.org Since this compound is a methyl ketone, it will undergo the haloform reaction under basic conditions with excess halogen. The methyl group is tri-halogenated, and the resulting C(X)₃ group is then cleaved by hydroxide (B78521) to form a carboxylate (the salt of 4,6-dimethylhexanoic acid) and a haloform (CHX₃). libretexts.orgwikipedia.org

These α-halo ketones are versatile synthetic intermediates. For example, they can undergo elimination reactions with a non-nucleophilic base (like pyridine) to form α,β-unsaturated ketones. libretexts.org

Comparative Analysis of Reactivity with Structurally Similar Ketones

The reactivity of a ketone is governed by a combination of electronic and steric factors. doubtnut.comlibretexts.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and their carbonyl carbon is more electrophilic. chemistrysteps.comlibretexts.orgquora.com

When comparing this compound to other ketones, its branched structure is the key differentiator.

Table 4: Comparative Reactivity Analysis of Ketones

KetoneStructureSteric Hindrance at C=OElectronic EffectPredicted Relative Reactivity (Nucleophilic Addition)
2-Heptanone CH₃(CH₂)₄COCH₃LowTwo electron-donating alkyl groups (one small methyl, one larger hexyl).High
This compound (CH₃)₂CHCH₂CH(CH₃)CH₂COCH₃ModerateThe isobutyl group attached to the α-carbon and the methyl group at C4 increase steric bulk compared to a linear chain.Intermediate
Diisobutyl Ketone (2,6-Dimethyl-4-heptanone) [(CH₃)₂CHCH₂]₂COHighTwo bulky isobutyl groups directly attached to the carbonyl carbon significantly hinder nucleophilic attack. doubtnut.comLow

The branched structure of this compound makes it less reactive towards nucleophilic addition than a linear isomer like 2-heptanone due to increased steric hindrance around the carbonyl group and the reaction trajectory. libretexts.orgunizin.org However, it is more reactive than its structural isomer, diisobutyl ketone (2,6-dimethyl-4-heptanone), where the carbonyl group is flanked by two bulky isobutyl groups, creating substantial steric shielding. solubilityofthings.com The presence of α-hydrogens on both sides of the carbonyl allows for enolate formation and subsequent reactions, a feature shared with 2-heptanone but with different regiochemical possibilities due to the branching.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for industrial chemicals to minimize environmental impact and enhance sustainability. For this compound, an isomer of diisobutyl ketone (DIBK), green approaches focus on the use of renewable feedstocks, the deployment of efficient catalytic systems to replace hazardous reagents, and the optimization of reaction conditions to improve atom economy and reduce waste.

Renewable Feedstock Utilization

A significant advancement in the green synthesis of this compound involves the use of bio-derived starting materials. The primary industrial route to this ketone and its isomers is the self-condensation of acetone. pbl.nlgoogle.com Traditionally, acetone is a product of the petrochemical industry. However, the advent of mature fermentation processes, such as the Acetone-Butanol-Ethanol (ABE) fermentation, allows for the production of "bio-acetone" from renewable biomass. mdpi.com Utilizing bio-acetone as a feedstock provides a direct pathway to producing this compound from a renewable carbon source, thereby reducing the carbon footprint and reliance on fossil fuels. pbl.nlmdpi.com

Catalytic Strategies for Green Synthesis

Catalysis is central to the green synthesis of this compound, offering alternatives to stoichiometric reagents and enabling more efficient and selective transformations. Key catalytic methods include aldol condensation, catalytic hydrogenation, and the use of bifunctional catalysts.

Aldol Condensation with Heterogeneous Catalysts

The base-catalyzed self-condensation of acetone is a foundational reaction for producing a range of larger ketones, including the precursors to this compound. mdpi.comresearchgate.net To align with green chemistry principles, research has shifted from using homogeneous catalysts, which are difficult to separate from the reaction mixture, to solid, heterogeneous catalysts. These catalysts can be easily recovered and recycled, simplifying purification processes and minimizing waste.

Several types of heterogeneous catalysts have been explored for acetone condensation:

Mixed Metal Oxides: Catalysts such as magnesium-aluminium mixed oxides have demonstrated effectiveness in acetone condensation reactions. mdpi.com

Basic Anion Exchange Resins: These polymeric supports provide basic sites for the reaction and are easily filtered from the reaction medium. mdpi.com

Simple Catalyst Systems: A combination of Amberlyst 15 (a solid acid resin) and a Ni/SiO₂–Al₂O₃ catalyst has been described for the effective upgrading of acetone into a variety of chemicals, including ketone precursors. lookchem.com

The reaction pathway involves the formation of intermediates like diacetone alcohol and mesityl oxide, which can further react to form a mixture of C9 ketones. mdpi.com A key challenge is controlling the selectivity of the reaction to maximize the yield of the desired this compound isomer over other products like phorone or isophorone.

Catalytic Hydrogenation

An efficient and high-yield industrial method for producing this compound is the selective catalytic hydrogenation of its unsaturated precursor, 4,6-dimethyl-2-heptenal. This process exemplifies a green manufacturing approach due to its high efficiency and the use of recyclable catalysts.

The reaction is typically performed using a palladium-based catalyst supported on carbon (Pd/C) or alumina (B75360) (Pd-Al₂O₃). The catalyst facilitates the reduction of the carbon-carbon double bond in the α,β-unsaturated ketone without significantly reducing the carbonyl group. This high selectivity minimizes the formation of the corresponding alcohol as a byproduct.

Table 1: Parameters for Catalytic Hydrogenation of 4,6-Dimethyl-2-heptenal
ParameterValue/Detail
Substrate4,6-Dimethyl-2-heptenal
Catalyst5% Pd/C or Pd-Al₂O₃
Hydrogen Pressure1–3 bar
Temperature50–80°C
Reaction Time2–4 hours
Yield85–95%

Bifunctional Catalysts

Process intensification, where multiple reaction steps are combined into a single operation, is a core tenet of green chemistry. In the context of this compound synthesis from acetone derivatives, bifunctional catalysts offer a promising approach. A patented process describes the use of a bifunctional catalyst capable of performing both dehydration and hydrogenation reactions to convert triacetone dialcohol (TDA) directly to diisobutyl ketone. google.com These catalysts typically consist of an acidic or basic solid compound (such as alumina, zeolite, or clay) that promotes dehydration, combined with a hydrogenation metal. google.com This one-pot process avoids the need to isolate intermediates, saving energy, time, and materials.

Oxidation of Secondary Alcohols

While this compound can be formed by the oxidation of the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol, traditional methods often rely on stoichiometric and hazardous oxidizing agents like chromium-based Jones reagent. The development of green oxidation systems using molecular oxygen or hydrogen peroxide as the primary oxidant, coupled with selective and recyclable catalysts, remains an area of active research to make this route more environmentally benign.

Spectroscopic and Chromatographic Elucidation of 4,6 Dimethylheptan 2 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification of 4,6-dimethylheptan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy each offer unique insights into the compound's chemical makeup.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound by providing information on the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. A singlet peak appearing around δ 2.12 ppm is indicative of the three protons of the methyl group adjacent to the ketone. The protons of the other methyl and methylene (B1212753) groups in the branched alkyl chain typically appear as a complex multiplet in the upfield region, between δ 1.0 and 1.5 ppm. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. The splitting patterns of these signals, governed by spin-spin coupling with neighboring protons, are crucial for determining the connectivity of the carbon skeleton. For instance, the signal for the proton at C4 would be split by the neighboring protons at C3 and C5, resulting in a complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms. libretexts.org A key signal in the spectrum of this compound is the carbonyl carbon (C=O), which appears significantly downfield in the range of δ 208–212 ppm. libretexts.org The carbons of the methyl and methylene groups are observed in the upfield region, typically between δ 20 and 30 ppm. The specific chemical shifts of each carbon atom are influenced by their local electronic environment, allowing for detailed structural assignment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (CH₃)~2.1 (s)~29-31
C2 (C=O)-~208-212
C3 (CH₂)Multiplet~49-51
C4 (CH)Multiplet~24-26
C5 (CH₂)Multiplet~44-46
C6 (CH)Multiplet~27-29
C7 (CH₃)Doublet~22-24
C8 (CH₃)Doublet~22-24
C9 (CH₃)Doublet~19-21

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The splitting patterns (s: singlet, d: doublet, m: multiplet) are predicted based on the structure.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique for identifying this compound and distinguishing it from its isomers. In mass spectrometry, the molecule is ionized and then fragmented, and the resulting mass-to-charge ratios (m/z) of the fragments are detected.

The fragmentation pattern is a molecular fingerprint. For this compound, a common fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent carbon, a process known as α-cleavage. nih.gov This leads to the formation of characteristic fragment ions. A notable base peak (the most intense peak in the spectrum) is often observed at m/z 59, corresponding to the [CH₃C(O)CH₂]⁺ fragment. Other significant fragments can be seen at m/z 43, 71, and 85, resulting from various cleavages along the alkyl chain. The molecular ion peak [M]⁺ at m/z 142 may be weak or absent in the electron ionization (EI) mass spectrum. pearson.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com For this compound, the most prominent and diagnostic absorption band is the strong C=O stretch of the ketone functional group, which typically appears in the region of 1715-1725 cm⁻¹. libretexts.org The presence of this sharp, intense peak is a clear indicator of a carbonyl compound. Additionally, the spectrum will show C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region. libretexts.org

Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹) Intensity
C=O (Ketone)Stretch1715 - 1725Strong, Sharp
C-H (Alkyl)Stretch2850 - 3000Medium to Strong
C-H (Alkyl)Bend1350 - 1470Medium

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and isolating its different isomers.

Gas chromatography is a powerful technique for separating volatile compounds. vurup.sk In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary phase within the column.

This compound can be effectively separated from its isomers, such as 2,6-dimethyl-4-heptanone (B141440), using GC. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For instance, this compound has a reported retention index (RI) of 985 on a non-polar column, which helps to distinguish it from its isomers.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification capabilities. nih.gov As the separated components elute from the GC column, they are directly introduced into the mass spectrometer for analysis of their fragmentation patterns, allowing for confident identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is another valuable chromatographic technique for the analysis and purification of this compound. sielc.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound. sielc.com This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For applications that require compatibility with mass spectrometry, volatile buffers like formic acid can be used in the mobile phase. sielc.comsielc.com HPLC is not only used for analytical purposes to determine the purity of a sample but can also be scaled up for preparative separations to isolate larger quantities of the compound for further study. sielc.comwarwick.ac.uk

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

Method Development for Isomer Resolution

The accurate identification of this compound is complicated by the existence of structural isomers, such as 2,6-dimethyl-4-heptanone and diisobutyl ketone (DIBK), which share the same molecular formula. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for differentiating these isomers based on their distinct retention indices and mass fragmentation patterns.

Furthermore, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis and separation of this compound. sielc.com A reverse-phase (RP) HPLC method utilizing a Newcrom R1 or C18 column with a mobile phase of acetonitrile (MeCN), water, and an acid like phosphoric or formic acid has proven effective. sielc.com This liquid chromatography method is scalable, allowing for the isolation of impurities in preparative separation, and is also suitable for ultra-high-performance liquid chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Table 1: GC Retention Indices for Isomer Differentiation

Compound Retention Index (RI) on Non-polar Column Key Distinguishing Feature
This compound 985 Biomarker significance and specific fragmentation.
2,6-Dimethyl-4-heptanone 968 Structural isomer with a ketone group at position 4.
Applications in Pharmacokinetic Studies

The analytical methods developed for this compound, particularly HPLC, are well-suited for pharmacokinetic (PK) studies. sielc.com Pharmacokinetics involves the study of drug absorption, distribution, metabolism, and excretion, which requires robust methods to quantify the compound in biological matrices.

The reverse-phase HPLC method is adaptable for such applications. sielc.com For analyses that involve mass spectrometry detection (LC-MS), which is common in modern pharmacokinetic studies for its sensitivity and selectivity, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility. sielc.com The scalability of this method is also advantageous, as it can be used for isolating and identifying potential metabolites during drug metabolism studies. sielc.com

Addressing Contradictions in Spectroscopic Data: Cross-Validation and Standardization

Discrepancies in reported spectroscopic data for a compound can arise from various factors, including instrumental calibration, solvent effects, or the presence of impurities. For this compound and its related compounds, a systematic approach is necessary to resolve such contradictions and ensure data integrity.

Key strategies to mitigate these issues include:

Cross-Validation: This involves comparing data obtained from multiple, distinct analytical techniques. For instance, while GC-MS provides information on retention time and mass fragmentation, Fourier-transform infrared spectroscopy (FT-IR) can confirm the presence of specific functional groups, and high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision.

Standardization: The use of certified reference materials (CRMs) or spiking a sample with a known, authentic standard is crucial. This allows for the unambiguous confirmation of retention times and spectral peaks, providing a reliable benchmark for analysis.

Sample Purity Verification: Before analysis, the purity of the sample must be confirmed. GC-MS is an effective tool for verifying the absence of isomers or other contaminants that could interfere with spectroscopic measurements.

Collaborative Studies: In cases of persistent discrepancies, inter-laboratory comparisons, where raw data such as NMR Free Induction Decays (FIDs) or mass spectra are shared among peer labs, can provide independent verification and help resolve contradictions.

Table 2: Strategies for Resolving Data Contradictions

Strategy Description Application Example
Cross-Validation Comparing data across multiple analytical techniques. Using FT-IR to confirm the carbonyl group and HRMS for exact mass, supplementing GC-MS data.
Standardization Using certified reference materials or authentic standards for confirmation. Spiking a sample with a pure standard of this compound to verify its GC peak.
Purity Verification Confirming the absence of contaminants before measurement. Running a preliminary GC-MS scan to ensure no isomeric impurities like 2,6-dimethyl-4-heptanone are present.

| Collaborative Studies | Sharing raw data with other laboratories for independent analysis. | Sending raw NMR or MS spectral data to a partner lab to validate findings. |

Biological and Biochemical Investigations of 4,6 Dimethylheptan 2 One

Role as an Intermediate in Bioactive Compound Synthesis

4,6-Dimethylheptan-2-one serves as a crucial building block in the creation of more complex, biologically significant molecules. Its unique structural features make it a valuable component in both the construction of natural products and the development of new pharmaceuticals.

Construction of Biologically Active Natural Products

Research has highlighted the use of this compound as an intermediate in the synthesis of polypropionate fragments, which are key components of many biologically active natural products. Its branched structure is particularly useful in creating the specific stereochemistry often found in these complex molecules. While it can be found in some natural sources like apples and currants, its primary role in this context is as a laboratory-synthesized precursor.

Pharmaceutical Development and Medicinal Chemistry Applications

In the realm of medicinal chemistry, this compound is employed as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Although the specific molecular targets of this compound are still under investigation, its potential antibacterial and antioxidant activities suggest it may interact with a range of biological molecules such as enzymes, receptors, or ion channels. Its utility as a building block allows for the creation of novel drug candidates with potentially enhanced therapeutic properties.

Metabolic Pathway Studies and Enzyme-Catalyzed Transformations

The study of how this compound is processed and transformed within biological systems provides valuable insights into metabolic pathways and enzyme function.

Investigation of Enzyme-Catalyzed Reactions

The metabolism of ketones like this compound typically involves reduction to the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol (B1268056), which is then often conjugated with glucuronic acid for elimination. nih.govnih.gov Preliminary studies have explored the use of ketoreductases for the reduction of related compounds, though challenges with low turnover rates and enzyme stability have been noted. Additionally, lipase (B570770) enzymes have been used in combination with ruthenium catalysts in processes to asymmetrically transform ketones into chiral acetates, with 2,6-dimethylheptan-4-ol (B1670625) serving as a hydrogen donor. organic-chemistry.orgacs.orgacademie-sciences.fr

Table 1: Examples of Enzyme-Catalyzed Reactions

Enzyme ClassReaction TypeSubstrate/Product Relationship
KetoreductasesReduction4,6-Dimethyl-2-heptenal to this compound
LipasesAsymmetric TransformationKetones to Chiral Acetates organic-chemistry.orgacs.orgacademie-sciences.fr

Biotransformation and Degradation Pathways in Biological Systems

The biotransformation of this compound is an area of ongoing research. While detailed degradation pathways specific to this compound are not extensively documented, it is known to be an impurity in commercial diisobutyl ketone. oecd.org Studies on diisobutyl ketone indicate that it is considered readily biodegradable. oecd.org The degradation of structurally related compounds, such as certain nonylphenol isomers, by bacteria involves oxidation of the alkyl chain to form hydroxyl, carbonyl, and carboxyl groups. researchgate.net

Interaction with Molecular Targets: Electrophilic Nature and Nucleophilic Interactions

The reactivity of this compound is centered around its carbonyl group, which gives the molecule an electrophilic character. This allows it to participate in nucleophilic addition reactions, where it can form covalent bonds with nucleophiles. This electrophilic nature is fundamental to its role as a synthetic intermediate and its potential biological activity. The interaction with nucleophiles is a key aspect of its chemical behavior, enabling reactions like reduction to alcohols and substitution at the carbonyl group.

Potential Roles in Signaling Pathways

The specific molecular targets of this compound are still under investigation, but its chemical structure provides clues to its potential interactions within biological systems. As a ketone, its carbonyl group can act as an electrophile, making it susceptible to nucleophilic addition reactions. This reactivity is fundamental to its role as a synthetic intermediate and is a key factor in its biological activity, suggesting it may interact with various biological molecules such as enzymes, receptors, or ion channels.

While direct studies on the specific signaling pathways modulated by this compound are limited, research on analogous structures offers insights. For instance, studies on certain brassinosteroids, which are plant hormones, have shown that their molecular structure, which can include a dimethylheptan-yl side chain, can interact with and inhibit estrogen receptor α (ERα) signaling pathways. nih.gov This suggests that compounds with similar structural motifs might have the potential to engage with cellular signaling cascades, although further research is needed to establish a direct link for this compound. The compound is also utilized in research to study metabolic pathways and enzyme-catalyzed reactions.

Ecological and Environmental Research

Role as an Emerging Environmental Contaminant

This compound is recognized as a substance with the potential for environmental release due to its industrial applications. europa.eu It is used in products such as washing and cleaning agents, metal surface treatments, polishes, waxes, and as a chemical intermediate. europa.eu Furthermore, it is a known impurity, constituting approximately 25%, in technical-grade diisobutyl ketone (DIBK), which has widespread industrial use.

Release into the environment can occur from various industrial activities, including its use as a processing aid and in the formulation of mixtures. europa.eu The European Chemicals Agency (ECHA) has identified it as a substance that may meet criteria for health or environmental hazards. europa.eu Its presence in industrial waste streams and potential for release positions it as a compound of interest for environmental monitoring.

Industrial Profile of this compound
Industrial Uses Washing & cleaning products, metal surface treatment products, biocides, polishes, waxes, air care products. europa.eu
Areas of Application Mining, manufacturing of machinery, vehicles, chemicals, textiles, and furniture. europa.eu
Source of Contamination An impurity (~25%) in technical-grade diisobutyl ketone (DIBK).
Release Pathways Industrial use as a processing aid, formulation of mixtures, and production of articles. europa.eu

Impact on Aquatic Life: Algal Growth Inhibition and Non-polar Narcosis

Research indicates that this compound can have an impact on aquatic ecosystems, specifically through the inhibition of algal growth. The mechanism behind this toxicity is believed to be non-polar narcosis. This process involves the compound, due to its hydrophobic nature, interacting with and disrupting the lipid membranes of algal cells or other hydrophobic sites within proteins.

Non-polar narcosis is a mode of toxicity common to many hydrophobic organic chemicals where the toxic effect is proportional to the concentration of the substance in the organism's lipid phases. acs.org This disruption of cellular membranes can impair essential functions, leading to growth inhibition and potential toxicity, highlighting the compound's risk to primary producers in aquatic environments.

Biodegradation and Environmental Fate in Water and Soil

Biodegradation is a primary mechanism for the removal of many organic chemicals from the environment. acs.org For hydrophobic compounds like this compound, the environmental fate is complex. When released into the soil, such compounds have a potential to be transferred to water via runoff. nih.gov Once in an aquatic environment, evaporation can become a major fate process. nih.gov

The efficiency of biodegradation can be influenced by the concentration of the chemical. acs.org While many organic compounds serve as substrates for microorganisms, at high concentrations, they can become toxic and inhibit metabolic processes. acs.org For non-polar organic chemicals, this baseline toxicity occurs when a critical concentration is reached in the lipid membranes of microorganisms, a process similar to the non-polar narcosis observed in algae. acs.org Therefore, the persistence of this compound in water and soil will depend on its concentration and the presence of adapted microbial communities.

Natural Occurrence and Biosynthesis (where applicable)

Identification in Natural Sources (e.g., Apples and Currants)

In addition to its synthesis for industrial purposes, this compound has been identified as a naturally occurring compound. It is found as a volatile flavor compound in certain fruits, including apples and currants. Volatile organic compounds, including ketones, alcohols, and esters, contribute to the characteristic aroma and flavor of fruits. nih.gov The presence of this compound in these natural sources indicates that biosynthetic pathways for its production exist in these plants.

Natural Sources of this compound
Identified In Apples.
Currants.
Role in Source Contributes to natural fruit flavor and aroma. nih.gov

Pharmacological Activity Studies

Pharmacological investigations into this compound are emerging, with preliminary data suggesting a potential for various biological activities. These studies are crucial for understanding the compound's therapeutic or adverse effects.

While some chemical data sources suggest that this compound may possess antibacterial properties, specific peer-reviewed studies detailing its efficacy against various bacterial strains are not extensively available. The evaluation of antibacterial potency, typically quantified by determining the Minimum Inhibitory Concentration (MIC) against pathogens, remains an area for future research. Studies on other structurally distinct compounds have shown that specific molecular features can confer significant antibacterial effects, such as the ability to disrupt bacterial membrane potential or inhibit essential enzymes like DNA topoisomerase IV. sigmaaldrich.com However, dedicated research is required to determine if this compound exhibits similar mechanisms or any significant antibacterial action.

The potential for this compound to act as an antioxidant has been noted in general chemical literature. However, detailed, quantitative studies employing standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are lacking in published research. researchgate.netijpsonline.comnih.gov Such assays are critical for determining a compound's ability to neutralize free radicals, a key factor in preventing oxidative stress-related cellular damage. nih.gov Without this empirical data, the antioxidant capacity of this compound remains speculative.

The specific molecular targets of this compound are still under investigation. As a ketone, its carbonyl group can act as an electrophile, making it susceptible to nucleophilic addition reactions, which could facilitate interactions with biological macromolecules. The potential for this compound to interact with enzymes, receptors, and ion channels is suggested by its biological activity as a biomarker.

While direct research on this compound is limited, computational studies on structurally related compounds offer insights into potential interactions. For instance, a molecular docking study investigated the binding affinity of a similar molecule, (E)-6-hydroxy-4,6-dimethylhept-3-en-2-one, against the main proteases of the COVID-19 virus (6LU7 and 6Y2E), which are critical for viral replication. updatepublishing.comscispace.com This in silico analysis predicted its binding energy, providing a measure of its potential to interact with and inhibit these viral enzymes. updatepublishing.comresearchgate.net

Table 1: Molecular Docking Results for (E)-6-hydroxy-4,6-dimethylhept-3-en-2-one

Target ProteinBinding Affinity (kcal/mol)Reference Compound (Saquinavir) Binding Affinity (kcal/mol)
COVID-19 Main Protease (6LU7)-4.3-7.8
COVID-19 Main Protease (6Y2E)-4.7-7.6
Data sourced from a molecular docking study on ligands from Ocimum tenuiflorum. updatepublishing.com

These findings, while not directly applicable to this compound, illustrate a methodological approach for identifying potential enzyme interactions for related ketones. Further experimental research, such as enzyme inhibition assays and receptor binding studies, is necessary to elucidate the specific molecular targets of this compound.

One of the most significant areas of research for this compound is its identification as a volatile organic compound (VOC) biomarker in urine for the diagnosis of prostate cancer (PCa). iu.edu The analysis of VOCs in biological samples is a promising, non-invasive method for detecting diseases, as these compounds are end-products of cellular metabolism and can reflect pathological changes. semanticscholar.org

A key study in this area conducted a metabolomics analysis based on gas chromatography-mass spectrometry (GC-MS) to assess the profile of volatile compounds in the urine of prostate cancer patients compared to healthy controls. nih.govresearchgate.net The research identified a panel of volatile carbonyl compounds (VCCs), including this compound, that was significantly altered in the urine of PCa patients. iu.edu

This panel of VCCs demonstrated a high degree of accuracy in distinguishing men with prostate cancer from those without. iu.edunih.gov The model based on these carbonyl compounds, when tested on an external validation set, showed high sensitivity and specificity, suggesting its potential as a non-invasive diagnostic tool. iu.eduresearchgate.net

Table 2: Diagnostic Performance of the Urinary Volatile Carbonyl Compound (VCC) Model in Prostate Cancer Detection

ParameterValue (%)
Sensitivity78%
Specificity100%
Accuracy89%
Data from the validation of a biomarker panel including this compound for prostate cancer diagnosis. iu.edunih.gov

These findings highlight the diagnostic potential of this compound as part of a larger biomarker signature, which could help overcome the limitations of current prostate cancer screening methods. nih.govresearchgate.net

Industrial and Applied Research on 4,6 Dimethylheptan 2 One

Applications as a Chemical Reagent and Solvent in Organic Synthesis

4,6-Dimethylheptan-2-one is a versatile compound in organic synthesis, serving both as a solvent and a reagent. smolecule.com As a ketone, its chemical behavior is defined by the electrophilic nature of the carbonyl carbon, making it a target for nucleophiles. smolecule.com This reactivity allows it to participate in a variety of nucleophilic addition reactions, which are fundamental in constructing more complex molecular architectures. smolecule.com

The compound's structure, specifically the methyl groups at positions 4 and 6, introduces significant steric hindrance around the carbonyl group. smolecule.com This steric bulk impedes the approach of nucleophiles, leading to slower reaction rates compared to linear ketones. smolecule.com However, this structural feature can also be advantageous, influencing the stereochemical outcome of reactions by forcing nucleophiles to approach from the less hindered side. smolecule.com This selectivity is crucial when new chiral centers are formed. smolecule.com

In its role as a reagent, this compound can undergo reactions with organometallic reagents, such as Grignard reagents, to form tertiary alcohols. smolecule.com Its utility as a solvent is noted, and it is classified chemically as a ketone solvent. nih.gov It can also serve as a reference compound in analytical techniques like gas chromatography (GC) and mass spectrometry (MS), where its well-defined chemical structure provides a reliable standard for instrument calibration and comparison. smolecule.com

Role as an Intermediate in Specialty Chemical Production

The reactivity of the carbonyl group makes this compound a valuable intermediate or building block in the synthesis of more complex molecules and specialty chemicals. It is identified as an intermediate in the chemical industry, particularly in sectors like oil and gas extraction and basic organic chemical manufacturing. nih.gov

One of its key applications is in the production of additives for resin systems. Research has shown its utility in formulations for wetting agents, dispersants, and antiflooding agents specifically for unsaturated polyester (B1180765) resin systems. nama-group.com It also functions as a dispersant for organosol type resins, where it helps to enhance the stability of the resin in various media. smolecule.com

As a synthetic intermediate, it can be transformed into other classes of compounds. For example, the ketone functional group can be reduced to form the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol (B1268056), or oxidized to yield carboxylic acids. This versatility allows it to be a precursor for a range of other chemicals used in various industrial applications.

Flavor and Fragrance Applications

In the field of flavors and fragrances, the structural characteristics of branched ketones like this compound are of particular interest. The branching of the alkyl chain is known to influence the odor profile of a ketone, making certain isomers valuable in the fragrance industry.

Specific research has identified this compound as a naturally occurring volatile flavor compound. It has been detected in certain fruits, notably apples and currants. The presence of this and other volatile organic compounds, including esters and alcohols, contributes to the characteristic aroma and flavor profiles of these fruits. This suggests the existence of biosynthetic pathways for its production within these plants.

Advanced Materials and Polymer Science (as a component or intermediate)

The application of this compound extends into polymer science, primarily through its role in formulations that enhance the properties of polymer systems. Its function as a dispersant is a notable example. It is used as a dispersant for organosol type resins, contributing to the stability of these systems. smolecule.com

Furthermore, it is utilized as a key component in producing additives for unsaturated polyester resins. nama-group.com In this context, it is incorporated into the manufacturing of wetting agents and antiflooding agents. nama-group.com These agents are critical for controlling the surface properties and ensuring the uniform distribution of pigments and fillers within the resin matrix, which is essential for producing high-quality composite materials and coatings.

Quality Control and Analytical Methodologies in Industrial Settings

Ensuring the purity and consistency of this compound in industrial settings relies on robust analytical methodologies. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques for its analysis.

A reverse-phase HPLC (RP-HPLC) method has been developed for its separation and analysis. alfa-chemistry.com This method is scalable and can be adapted for preparative separation to isolate and identify impurities. For mass spectrometry (MS) compatible applications, formic acid is substituted for phosphoric acid in the mobile phase. alfa-chemistry.com

Gas chromatography is also widely used for quality control. Specific methods have been detailed, employing different capillary columns and temperature programs to achieve effective separation and identification. molbase.com

Analytical TechniqueColumn/Active PhaseMethod DetailsRetention IndexReference
GCPetrocol DHTemperature Ramp: 35°C for 10 min, then 3 K/min to 200°C, hold for 10 min979.9 molbase.com
GCCarbowaxTemperature Ramp: 50°C for 10 min, then 5 K/min to 250°C, hold for 10 min1262.4 molbase.com
RP-HPLCNewcrom R1Mobile Phase: Acetonitrile (B52724) (MeCN), water, and phosphoric acidN/A alfa-chemistry.com

Future Directions and Emerging Research Avenues for 4,6 Dimethylheptan 2 One

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 4,6-dimethylheptan-2-one has been achieved through various established chemical reactions. However, future research is focused on developing more efficient, selective, and sustainable synthetic methodologies. Industrial production often utilizes the catalytic hydrogenation of α,β-unsaturated ketone precursors like 4,6-dimethyl-2-heptenal, a method favored for its high purity output and scalability. Other known routes include the oxidation of the corresponding secondary alcohol, 4,6-dimethylheptan-2-ol (B1268056), or the cross-aldol condensation of branched aldehydes and ketones.

A key area for future development lies in catalyst innovation. The advancement of novel catalysts, such as more selective palladium-based systems (e.g., Pd/C or Pd-Al₂O₃), could lead to higher yields and milder reaction conditions, reducing energy consumption and by-product formation. Furthermore, exploring chemo- and regioselective strategies is crucial. For instance, recent advancements in propylphosphonic anhydride (B1165640) (T3P) promoted condensation reactions for creating N-alkenylated heterocycles from ketones showcase a modern approach that could be adapted for novel derivatizations of this compound or its isomers. diva-portal.orgacs.org The development of stereoselective synthetic routes, while not necessary for the achiral parent compound, would be essential for producing chiral derivatives with specific biological activities.

Table 1: Overview of Synthetic Methods for this compound and Related Structures

Synthetic Method Precursors Key Reagents/Catalysts Primary Advantages Reference
Catalytic Hydrogenation4,6-Dimethyl-2-heptenalH₂, Pd/C or Pd-Al₂O₃Scalability, high purity
Oxidation4,6-Dimethylheptan-2-olJones reagent (CrO₃/H₂SO₄), PCCUtilizes alcohol precursor
Nucleophilic Substitution2-Heptanone (B89624), Methyl iodideSodium hydride (NaH)Carbon-carbon bond formation
Cross-Aldol CondensationBranched aldehydes/ketonesBase or acid catalystBuilds carbon skeleton

Exploration of New Biological Activities and Therapeutic Potential

The biological role of this compound is an area of significant research interest. It has been identified as a potential urinary biomarker for prostate cancer, with patient levels observed to be significantly decreased compared to healthy individuals. This discovery opens the door for its use in non-invasive diagnostics, warranting further validation studies.

Beyond its role as a biomarker, its potential as a scaffold for therapeutic agents is being explored. While the compound itself is primarily used as a synthetic intermediate for pharmaceuticals, its derivatives have shown promise. For example:

Enzyme Inhibition: Novel conjugates incorporating a 2,6-dimethylheptane (B94447) moiety linked to a 7-hydroxycoumarin core via an isoxazole (B147169) linker have been synthesized and identified as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an important target in cancer therapy. researchgate.net

Antiviral Research: A structurally related compound, (E)-6-hydroxy-4,6-dimethylhept-3-en-2-one, was investigated in molecular docking studies for its potential to bind to the main protease of COVID-19. scispace.com Although its predicted binding affinity was modest compared to other natural products, this research indicates the relevance of the dimethylheptanone scaffold in screening for antiviral properties. scispace.com

Future exploration will likely focus on synthesizing a library of derivatives to probe structure-activity relationships, particularly for enzyme inhibition and as potential precursors for new drugs.

Advanced Mechanistic Studies of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its therapeutic and diagnostic potential. The primary mechanism of action for ketones involves the electrophilic nature of the carbonyl group, which can participate in nucleophilic addition reactions and form covalent bonds with biological nucleophiles like amino acid residues in proteins.

Future research must move beyond this general understanding to identify specific molecular targets. For its role as a prostate cancer biomarker, mechanistic studies are needed to elucidate the metabolic pathways it belongs to and to understand why its concentration changes with disease progression. This could involve advanced metabolomics and flux analysis.

For its derivatives that show therapeutic promise, such as the TDP1 inhibitors, advanced mechanistic studies are essential. researchgate.net Techniques like X-ray crystallography or cryo-electron microscopy could be employed to resolve the three-dimensional structure of the compound bound to its enzyme target. This would provide invaluable insight into the specific binding interactions and guide the rational design of more potent and selective inhibitors. Furthermore, investigating non-covalent interactions, such as those predicted for its corresponding alcohol (non-polar narcosis), could reveal additional biological interaction mechanisms.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational tools are becoming indispensable in modern chemical research, offering predictive power that can accelerate discovery and reduce experimental costs. For this compound, basic molecular properties have been computed, providing a foundation for more advanced modeling. chemscene.comnist.gov

Table 2: Selected Computed Properties of this compound

Property Value Reference
Molecular FormulaC₉H₁₈O nist.gov
Molecular Weight142.24 g/mol chemscene.com
Topological Polar Surface Area (TPSA)17.07 Ų chemscene.com
LogP (Octanol-Water Partition Coeff.)2.6477 chemscene.com
Hydrogen Bond Acceptors1 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds4 chemscene.com

Emerging research will leverage more sophisticated computational approaches. Molecular docking studies, similar to those performed on its hydroxylated derivative against COVID-19 proteases, can be used to screen this compound and a virtual library of its derivatives against a wide range of biological targets, such as the active site of the TDP1 enzyme. researchgate.netscispace.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of its derivatives with their observed biological activity, providing a predictive framework for designing new compounds. Furthermore, Density Functional Theory (DFT) calculations can be used to gain a deeper understanding of its electronic structure and reactivity, aiding in the design of novel synthetic routes and the prediction of reaction mechanisms. Molecular dynamics simulations can also model its behavior in complex biological environments, such as its interaction with lipid membranes or the dynamic binding process with target proteins.

Q & A

Q. What are the recommended methods for synthesizing 4,6-dimethylheptan-2-one in laboratory settings?

  • Methodological Answer : this compound can be synthesized via oxidation of the corresponding secondary alcohol (4,6-dimethylheptan-2-ol) using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternatively, ketonization of acyl derivatives or cross-aldol condensation of branched aldehydes/ketones may be employed. Reaction conditions (temperature, solvent, catalyst) must be optimized to minimize side products due to steric hindrance from the branched alkyl groups .
  • Key Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
  • Purify via fractional distillation or column chromatography to isolate the ketone from unreacted precursors.

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • GC-MS : Retention time and mass fragmentation patterns (e.g., base peak at m/z 59 for the methyl ketone moiety) confirm identity. In a study analyzing plant volatiles, this compound exhibited a retention index (RI) of 985 on a non-polar column .
  • NMR :
  • ¹H NMR : Peaks at δ 2.12 ppm (singlet, ketone-adjacent methyl groups) and δ 1.0–1.5 ppm (multiplet, branched methyl/methylene protons).
  • ¹³C NMR : Signal at δ 208–212 ppm (carbonyl carbon) and δ 20–30 ppm (methyl/methylene carbons).
  • Table 1 : Analytical Data Summary
PropertyValue/CharacteristicsSource
Molecular FormulaC₉H₁₈O
Retention Index (GC-MS)985
Key MS Fragmentsm/z 59 (base), 43, 71, 85

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Discrepancies in NMR or GC-MS data may arise from impurities, solvent effects, or instrumental calibration. To resolve these:
  • Cross-Validation : Compare data across multiple techniques (e.g., FT-IR for functional groups, high-resolution MS for exact mass).
  • Standardization : Use certified reference materials (CRMs) or spike samples with authentic standards to confirm retention times/peaks.
  • Collaborative Studies : Share raw data (e.g., NMR FIDs, MS spectra) with peer labs for independent verification .

Q. How does the steric environment of this compound influence its reactivity in catalytic processes?

  • Methodological Answer : The branched methyl groups at C4 and C6 create steric hindrance, affecting reactions like nucleophilic additions or hydrogenation. For example:
  • Catalytic Hydrogenation : Reduced reactivity compared to linear ketones due to hindered access to the carbonyl group. Use bulky catalysts (e.g., Wilkinson’s catalyst) to mitigate steric effects.
  • Enantioselective Reactions : Chiral auxiliaries or organocatalysts may be required to achieve stereocontrol in asymmetric syntheses .

Q. What are the challenges in quantifying trace concentrations of this compound in complex matrices like plant volatiles?

  • Methodological Answer :
  • Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) with a carboxen/polydimethylsiloxane (CAR/PDMS) fiber to isolate volatiles.
  • Matrix Effects : Calibrate with matrix-matched standards to account for interference from co-eluting compounds (e.g., terpenes).
  • Detection Limits : Optimize GC-MS parameters (e.g., splitless injection, selective ion monitoring) to achieve sub-ppm sensitivity.
  • Table 2 : Quantification in Plant Volatiles (Docynia delavayi Fruit)
Sample TypeConcentration (μg/g)MethodSource
Young Fruit0.15 ± 0.00HS-SPME-GC-MS
Mature Fruit0.08 ± 0.00HS-SPME-GC-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethylheptan-2-one
Reactant of Route 2
Reactant of Route 2
4,6-Dimethylheptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.